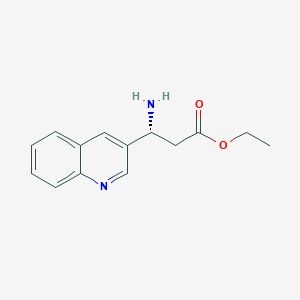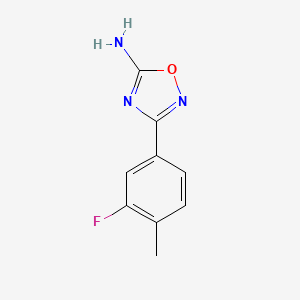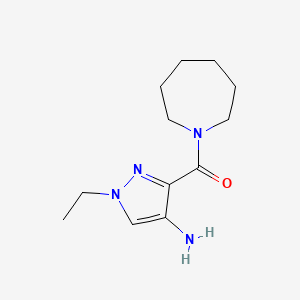![molecular formula C15H22BrN B11735188 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)
1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine is an organic compound with the molecular formula C15H22BrN It is characterized by a cyclobutyl ring substituted with a 4-bromophenyl group and a 3-methylbutylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors.
Introduction of the 4-Bromophenyl Group: The bromophenyl group is introduced via a using a boronic acid derivative and a palladium catalyst.
Attachment of the 3-Methylbutylamine Chain: The final step involves the of the cyclobutyl ring to attach the 3-methylbutylamine chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine
- 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methylbutylamine
- 1-[1-(4-Methylphenyl)cyclobutyl]-3-methylbutylamine
Comparison: 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric effects, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H22BrN |
|---|---|
Molecular Weight |
296.25 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22BrN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 |
InChI Key |
RUAZTACNZLJUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735137.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735154.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735167.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735174.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735191.png)
![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735192.png)
